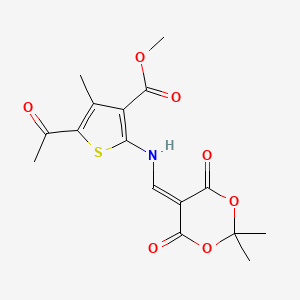

Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-acetyl-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7S/c1-7-10(15(21)22-5)12(25-11(7)8(2)18)17-6-9-13(19)23-16(3,4)24-14(9)20/h6,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFUVLXIOSUQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC=C2C(=O)OC(OC2=O)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and mechanisms of action, supported by data tables and relevant research findings.

The compound's structure includes a thiophene ring and a dioxane moiety, which may contribute to its biological effects. The molecular formula is , with a molecular weight of approximately 325.38 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Weight | 325.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have shown that compounds similar to methyl 5-acetyl derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicate that the compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Enzyme Inhibition

Studies have indicated that methyl 5-acetyl derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, they have shown potential as α-glucosidase inhibitors, which could be beneficial in managing diabetes by slowing carbohydrate absorption.

Case Studies

-

Inhibition of α-glucosidase :

- A study conducted on structurally related compounds demonstrated that certain methyl derivatives inhibited α-glucosidase with IC50 values ranging from 50 to 100 µM. This suggests potential for use in antidiabetic therapies.

-

Antimicrobial Screening :

- In a screening assay against common pathogens, methyl 5-acetyl derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains, indicating strong antimicrobial potential.

The biological activities of methyl 5-acetyl derivatives are believed to be mediated through various mechanisms:

- Free Radical Scavenging : The presence of electron-rich groups allows the compound to neutralize free radicals.

- Enzyme Interaction : Structural features enable binding to active sites of enzymes like α-glucosidase, inhibiting their function.

- Membrane Disruption : Lipophilic properties may facilitate penetration into bacterial membranes, leading to cell lysis.

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction, a well-documented method for synthesizing 2-aminothiophenes, can be adapted to construct the 4-methyl-5-acetylthiophene-3-carboxylate scaffold. A modified approach, as described in US20060142567A1, involves:

- Reactants : Dimethyl 3-oxoglutarate (1.0 equiv), malononitrile (1.1 equiv), and sulfur (1.1 equiv).

- Solvent : Methanol (1–3 mL per gram of substrate).

- Base : Morpholine (>0.95 equiv per mole of dimethyl 3-oxoglutarate).

- Conditions : Initial reaction at <50°C, followed by reflux (1.5–3 hours).

This method yields a thiophene intermediate with ester and cyano groups, which can be hydrolyzed and acetylated to introduce the acetyl substituent.

Oxidation and Acetylation

Selective oxidation of 5-acetyl-2-thienylacetic acid derivatives, as detailed in US4130566A, provides a pathway to introduce the acetyl group. Using chromic anhydride-acetic acid complex (2–3 equiv) in acetic acid/acetic anhydride at room temperature, the methylene group adjacent to the thiophene ring is oxidized to a carboxyl group, which is subsequently esterified to the methyl ester.

Introduction of the Amino Group at Position 2

Nitration and Reduction

Regioselective nitration at position 2 can be achieved using nitric acid in sulfuric acid at 0–5°C. Subsequent reduction with hydrogen/Pd-C or Fe/HCl yields the primary amine. This method, however, risks over-nitration and requires stringent temperature control.

Direct Amination

Alternative approaches employ nucleophilic aromatic substitution (SNAr) using ammonia or amines under high-pressure conditions. For electron-deficient thiophenes (e.g., those with electron-withdrawing ester groups), amination proceeds efficiently at 100–120°C in DMF.

Condensation with Meldrum’s Acid Derivative

Synthesis of the Dioxan-Ylidene Component

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with aldehydes to form enol ethers or ylidene derivatives. For this synthesis, the ylidene-methyl group is generated by treating Meldrum’s acid with formaldehyde in acetic anhydride, yielding 5-(hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Schiff Base Formation

The amino group at position 2 of the thiophene reacts with the formyl group of the Meldrum’s acid derivative in ethanol or methanol under reflux (2–4 hours). The reaction is catalyzed by acetic acid, yielding the imine intermediate, which tautomerizes to the thermodynamically stable ylidene form.

Optimization and Yield Data

Key parameters influencing yield and purity include:

Challenges and Mitigation Strategies

- Regioselectivity in Thiophene Substitution : Electron-withdrawing groups (e.g., esters) direct incoming substituents to specific positions. Computational modeling (DFT) aids in predicting reactivity patterns.

- Stability of Ylidene Intermediate : The Meldrum’s acid-derived ylidene is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

- Purification : Chromatography on silica gel (ethyl acetate/hexane) effectively separates the target compound from byproducts like unreacted amine or Meldrum’s acid.

Q & A

Q. Advanced Optimization Strategies

- Catalyst Selection : Sodium acetate is frequently used to stabilize intermediates and enhance reaction efficiency .

- Solvent Systems : Polar solvents like acetic acid facilitate cyclization and improve yields (e.g., reflux in acetic acid for 3–5 hours ).

- Temperature Control : Prolonged heating (e.g., 120°C in oil baths) may reduce side reactions in multi-step syntheses .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 3–5 hours (reflux) | Higher purity |

| Solvent Polarity | Acetic acid > Ethanol | Faster cyclization |

| Catalyst Loading | 0.1–0.2 mol equivalents | Minimizes byproducts |

Data Contradictions : Discrepancies in yield may arise from impurities in starting materials or variable sulfur reactivity .

How should researchers resolve conflicting spectroscopic data during structural elucidation?

Q. Basic Characterization Techniques

- NMR : Key for confirming substituent positions (e.g., acetyl or ester groups) .

- IR : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for esters) .

- Mass Spectrometry : Verifies molecular weight and fragmentation patterns .

Q. Advanced Resolution Strategies

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent orientation .

- Computational Modeling : DFT calculations predict NMR/IR spectra to cross-validate experimental data .

- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

Example Conflict : Aromatic proton splitting patterns may mismatch predicted values due to conformational flexibility. Using variable-temperature NMR can clarify dynamic effects .

What in vitro models are suitable for biological evaluation, and what methodological considerations apply?

Q. Basic Screening Models

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ determination) .

- Anti-inflammatory Tests : Inhibition of COX-2 or TNF-α in macrophage models .

Q. Advanced Mechanistic Studies

Q. Methodological Pitfalls

- Solubility Issues : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .

- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation .

Data Interpretation : False positives in antioxidant assays may arise from auto-oxidation; include trolox or ascorbic acid as controls .

How can computational chemistry predict reactivity and biological interactions?

Q. Basic Applications

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2) .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro, chloro groups) with bioactivity .

Q. Advanced Integration

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to estimate permeability, toxicity, and metabolic pathways .

Case Study : Chlorophenoxy substituents (as in ) enhance hydrophobic interactions in enzyme pockets, improving binding affinity.

What strategies mitigate low solubility in biological assays?

Q. Basic Approaches

Q. Advanced Solutions

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

Contradictions : Surfactants like Tween-80 may interfere with assay readouts; validate compatibility via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.